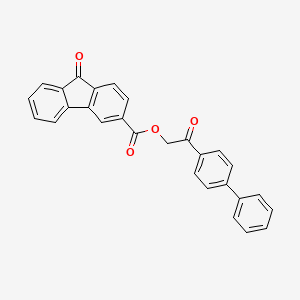![molecular formula C23H15N3O4S B10888736 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~9~-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a xanthene core substituted with a thiazole ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrophenylthiazole with xanthene-9-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N~9~-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .
Wissenschaftliche Forschungsanwendungen
N~9~-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of N9-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl isocyanate: Used as a pharmaceutical intermediate.
4-Nitrophenyl formate: Utilized in selective formylation reactions.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
N~9~-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of a xanthene core, thiazole ring, and nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C23H15N3O4S |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H15N3O4S/c27-22(21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21)25-23-24-18(13-31-23)14-9-11-15(12-10-14)26(28)29/h1-13,21H,(H,24,25,27) |
InChI-Schlüssel |
STVODSYXBHPSLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10888666.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888671.png)

![methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate](/img/structure/B10888685.png)
![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10888715.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)

![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
![methyl 1-{[(4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888739.png)
